![molecular formula C17H19N3O4S B2444201 N-(3-(イソキサゾール-4-イル)プロピル)-4-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-スルホンアミド CAS No. 1903537-86-9](/img/structure/B2444201.png)
N-(3-(イソキサゾール-4-イル)プロピル)-4-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
イソキサゾール骨格は、抗がん剤としての可能性から大きな注目を集めています。研究者は、腫瘍増殖の阻害、アポトーシスの誘導、癌細胞シグナル伝達経路の干渉などの能力について、この化合物の誘導体を調査してきました。この化合物は、有望な抗がん特性を示す可能性があり、さらなる調査のための貴重なターゲットとなります .
抗炎症効果
イソキサゾール誘導体は、炎症反応に関与する主要な酵素やサイトカインを調節することにより、抗炎症活性を示してきました。 これらの化合物は、関節リウマチ、炎症性腸疾患、喘息などの炎症性疾患の管理に潜在的に使用できる可能性があります .
抗菌特性
イソキサゾール環系は、抗菌効果と関連付けられています。研究者は、さまざまなイソキサゾール誘導体を合成し、細菌、真菌、ウイルスに対する有効性を評価してきました。この化合物の抗菌の可能性を調査することで、新しい治療薬に関する知見が得られる可能性があります .
神経保護剤
中枢神経系は酸化ストレスや神経変性疾患の影響を受けやすいことを考えると、神経保護作用を持つ化合物は非常に求められています。イソキサゾールベースの分子は、神経細胞の保護と神経炎症の軽減において有望な結果を示しています。 あなたの化合物は、この分野に貢献する可能性があります .
エピジェネティックな調節
エピジェネティックな調節因子は、遺伝子発現と細胞プロセスにおいて重要な役割を果たします。一部のイソキサゾール誘導体は、エピジェネティックな調節に関与するブロモドメイン含有タンパク質(BRD4など)の阻害剤として研究されてきました。 あなたの化合物のエピジェネティックなターゲットとの相互作用を調査することで、貴重な知見が得られる可能性があります .
循環器系への応用
イソキサゾール誘導体は、血管拡張、抗血小板活性、高血圧の管理における潜在的な使用など、循環器系への影響について研究されてきました。 あなたの化合物の構造は、循環器系機能に関与する関連する受容体や酵素と相互作用する可能性を示唆しています .
特性
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16-4-3-13-8-15(9-14-5-7-20(16)17(13)14)25(22,23)19-6-1-2-12-10-18-24-11-12/h8-11,19H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOULAISQLKZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCCC4=CON=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2444119.png)
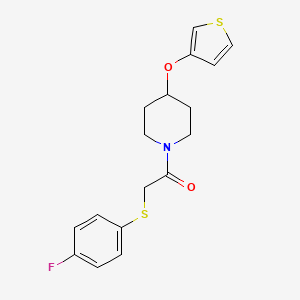
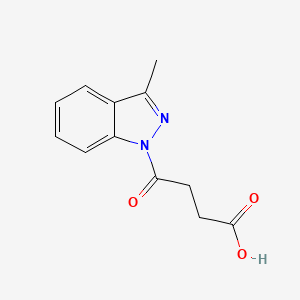
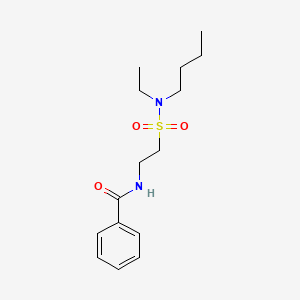
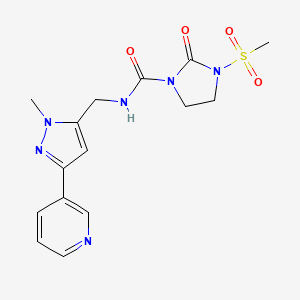

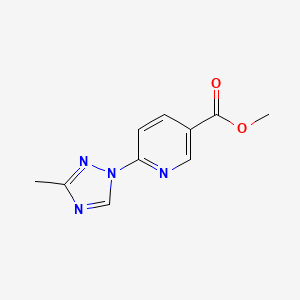
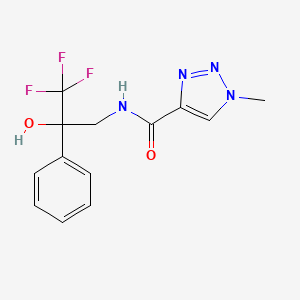
![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)
![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)

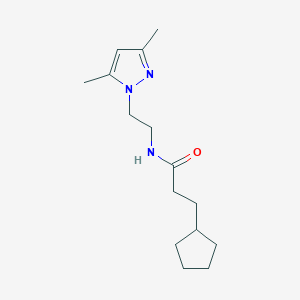
![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)

